molecular formula C9H7NO3S B12101083 5-Thiophen-3-yl-isoxazole-3-carboxylic acid methyl ester

5-Thiophen-3-yl-isoxazole-3-carboxylic acid methyl ester

Cat. No.: B12101083
M. Wt: 209.22 g/mol
InChI Key: WCRILORXQHZTCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(thiophen-3-yl)isoxazole-3-carboxylate is an organic compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom The presence of a thiophene ring, a sulfur-containing five-membered ring, adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing methyl 5-(thiophen-3-yl)isoxazole-3-carboxylate involves the reaction of 2-thiophenecarboxylic acid with hydroxylamine hydrochloride to form the corresponding isoxazole. This intermediate is then esterified using methanol and a suitable acid catalyst to yield the final product .

Industrial Production Methods

Industrial production of methyl 5-(thiophen-3-yl)isoxazole-3-carboxylate typically involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(thiophen-3-yl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-(thiophen-3-yl)isoxazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-(thiophen-3-yl)isoxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and π-π interactions, while the thiophene ring can engage in π-stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(thiophen-2-yl)isoxazole-3-carboxylate
  • Methyl 5-(furan-3-yl)isoxazole-3-carboxylate
  • Methyl 5-(pyridin-3-yl)isoxazole-3-carboxylate

Uniqueness

Methyl 5-(thiophen-3-yl)isoxazole-3-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound in various research applications .

Properties

Molecular Formula

C9H7NO3S

Molecular Weight

209.22 g/mol

IUPAC Name

methyl 5-thiophen-3-yl-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C9H7NO3S/c1-12-9(11)7-4-8(13-10-7)6-2-3-14-5-6/h2-5H,1H3

InChI Key

WCRILORXQHZTCG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=CSC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.